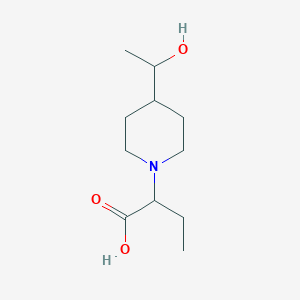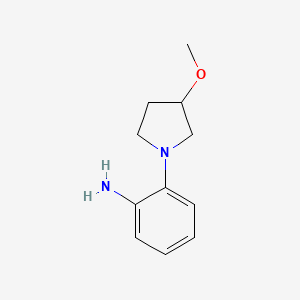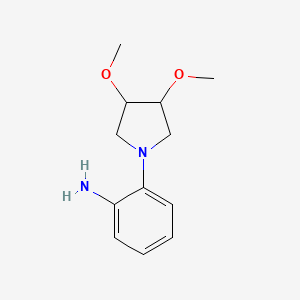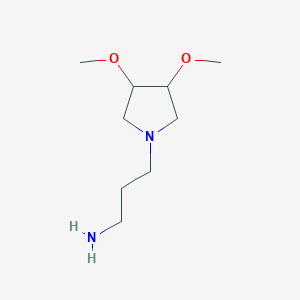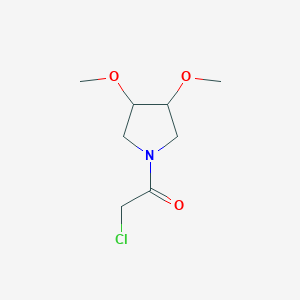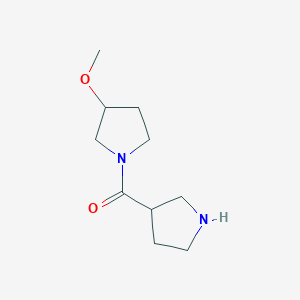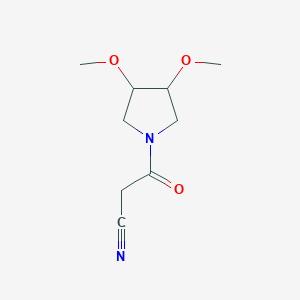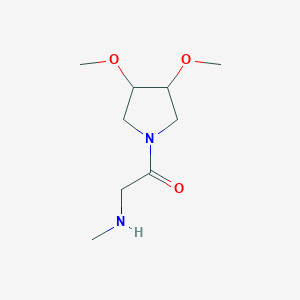
5-(Cyclopentylmethyl)-1,3-thiazol-2-amine
Overview
Description
The compound “5-(Cyclopentylmethyl)-1,3-thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The “5-(Cyclopentylmethyl)” part indicates that a cyclopentylmethyl group is attached to the 5th carbon of the thiazole ring .
Molecular Structure Analysis
Thiazoles are aromatic, meaning they have a stable ring structure that allows for the delocalization of electrons. The presence of the nitrogen and sulfur atoms in the ring introduces polarity to the compound, which can influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the sulfur or nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazoles are generally polar due to the presence of the nitrogen and sulfur atoms, and they are aromatic, contributing to their stability .Scientific Research Applications
Synthesis and Biological Evaluation
- Apoptosis Induction and Anti-infective Agents : A study explored the synthesis of thiazole derivatives, which included compounds structurally related to 5-(Cyclopentylmethyl)-1,3-thiazol-2-amine, for their potential as apoptosis inducers and anti-infective agents. Notably, certain derivatives showed significant cytotoxicity and antibacterial activity, indicating their potential in medical applications (Bansal et al., 2020).
Heterocyclic Synthesis
- Cycloaddition Reactions : Research on the cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, closely related to this compound, demonstrated the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. This highlights its role in the synthesis of novel thiazole derivatives, useful in organic chemistry (Pekcan & Heimgartner, 1988).
Molecular Structure Studies
- Electronic and Molecular Structure Analysis : An in-depth study was conducted on a molecule structurally similar to this compound, revealing insights into its molecular geometry, vibrational frequencies, and electronic properties. This research contributes to understanding the physical and chemical characteristics of such compounds (Özdemir et al., 2009).
Potential in Drug Discovery
- Synthetic Protocol for Drug Precursors : A synthetic protocol was developed using a new synthon to prepare thiazoles, which are potential candidates in drug discovery programs. This approach is significant for introducing functional groups into the thiazole structure, as seen in compounds like this compound, and highlights its utility in medicinal chemistry (Colella et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(cyclopentylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-6-8(12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOFKPZLSMRMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



